molecular formula C14H21N3O B1371075 1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide CAS No. 1153972-20-3

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B1371075
CAS No.: 1153972-20-3
M. Wt: 247.34 g/mol
InChI Key: MQCSPKJZWPNXBH-UHFFFAOYSA-N
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Description

1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a synthetic intermediate or building block. The broader piperidine-4-carboxamide scaffold is recognized for its versatility and is frequently explored in the design of novel bioactive molecules . For instance, structurally related piperidine carboxamide analogs have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating promising anti-malarial activity and oral efficacy in mouse models . This highlights the potential of this chemotype in developing therapeutics for global health concerns like malaria, especially against artemisinin-resistant strains . Furthermore, piperidine carboxamide derivatives are extensively investigated in other therapeutic areas, including as allosteric modulators for cannabinoid receptors (CB1) in neuropharmacology and as core structures in synthesizing novel anti-angiogenic and anticancer agents . The presence of both the aminophenyl and carboxamide functional groups on the piperidine ring makes this compound a valuable precursor for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) and handle all chemicals appropriately.

Properties

IUPAC Name

1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-13-3-1-11(2-4-13)5-8-17-9-6-12(7-10-17)14(16)18/h1-4,12H,5-10,15H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCSPKJZWPNXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide Scaffold: Synthetic Versatility and Pharmacological Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

The molecule 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide represents a classic "privileged structure" in medicinal chemistry. It combines a flexible basic core (piperidine) with a polar headgroup (carboxamide) and a hydrophobic, chemically versatile tail (4-aminophenyl ethyl).

While often encountered as a high-value intermediate rather than a final drug product, this specific scaffold acts as a divergence point for three distinct therapeutic classes:

  • Antimycobacterial Agents: Specifically targeting the MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) enzyme in M. tuberculosis.[1][2]

  • Kinase Inhibitors: Serving as the hinge-binding motif for ALK (Anaplastic Lymphoma Kinase) inhibitors.

  • GPCR Modulators: Exploiting the phenethyl-piperidine motif common to opioid and serotonergic ligands.

This guide details the synthetic logic, structural analogs, and validation protocols required to utilize this scaffold effectively.

Structural Deconstruction & Pharmacophore Analysis

To design effective analogs, one must understand the functional role of each segment.

The Pharmacophore Triad
  • Region A (The Head - Carboxamide): A polar H-bond donor/acceptor motif. In GPCRs, this often interacts with conserved serine/threonine residues or water networks deep in the binding pocket.

  • Region B (The Core - Piperidine): The structural spacer. The pKa of the piperidine nitrogen (~8.5–9.5) ensures protonation at physiological pH, forming a critical salt bridge with aspartate residues (e.g., Asp3.32 in opioid receptors).

  • Region C (The Tail - 4-Aminophenethyl): The "Business End." The ethyl linker provides flexibility, while the 4-aminophenyl group serves as a π-stacking element. Crucially, the primary amine is a synthetic handle for late-stage diversification (urea/amide formation).

Data Table 1: Physicochemical Profile (Predicted & Experimental)
PropertyValueStructural Implication
Molecular Weight ~247.34 g/mol Fragment-like; ideal for Lead-Like libraries.
cLogP 0.8 – 1.2High aqueous solubility; low lipophilicity risk.
TPSA ~85 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Piperidine N) ~9.2Predominantly cationic at pH 7.4 (GPCR anchor).
pKa (Aniline N) ~4.0Neutral at physiological pH; non-ionizable donor.

Synthetic Methodologies: Causality & Control

The synthesis of this scaffold requires avoiding the "over-alkylation" trap common with primary amines. Two primary routes are validated: Reductive Amination (Preferred) and Nucleophilic Substitution .

Route A: Reductive Amination (High Fidelity)

This route minimizes dimer formation and allows for mild conditions.

  • Reagents: Piperidine-4-carboxamide (isonipecotamide), 4-nitrophenylacetaldehyde (masked as bisulfite adduct or generated in situ), STAB (Sodium Triacetoxyborohydride).

  • Step 1 (Imine Formation): The secondary amine of the piperidine attacks the aldehyde.

  • Step 2 (Reduction): STAB reduces the iminium ion selectively.

  • Step 3 (Nitro Reduction): Hydrogenation (H2, Pd/C) converts the nitro group to the target aniline.

Route B: Direct Alkylation (Cost-Effective)

Used for large-scale, non-GMP batches where purification is easy.

  • Reagents: Piperidine-4-carboxamide, 4-nitrophenethyl bromide, K2CO3, MeCN.

  • Critical Control: Use of the nitro precursor is mandatory. Attempting to alkylate with 4-aminophenethyl bromide directly will result in uncontrollable polymerization due to the competing nucleophilicity of the aniline.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Piperidine-4-carboxamide (Core) Inter Intermediate: 1-[2-(4-nitrophenyl)ethyl]... (Stable Nitro Precursor) Start->Inter Route A: Reductive Amination (STAB, DCM, AcOH) Start->Inter Route B: SN2 Alkylation (K2CO3, MeCN, Heat) ReagentA 4-Nitrophenylacetaldehyde ReagentA->Inter ReagentB 4-Nitrophenethyl Bromide ReagentB->Inter Final Target Scaffold: 1-[2-(4-aminophenyl)ethyl]... (Active Amine) Inter->Final Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Lib Library Generation: Ureas, Sulfonamides, Amides Final->Lib Late-Stage Diversification

Caption: Comparative synthetic routes. Route A is preferred for purity; Route B is preferred for cost. The nitro-reduction step is the critical gateway to the final scaffold.

Structural Analogs & Therapeutic Divergence

Once the core scaffold is synthesized, the "Aniline Handle" allows for divergence into specific therapeutic areas.[3]

A. MenA Inhibitors (Antitubercular)[1]
  • Mechanism: Inhibition of menaquinone biosynthesis in M. tuberculosis.[1][2]

  • Key Modification: The 4-amino group is often acylated with lipophilic chains or biaryl systems to mimic the isoprenyl tail of the natural substrate.

  • SAR Insight: The piperidine-4-carboxamide core mimics the naphthoate headgroup binding, while the tail extends into the hydrophobic tunnel.

B. ALK Inhibitors (Oncology)[4]
  • Mechanism: ATP-competitive inhibition of Anaplastic Lymphoma Kinase.

  • Key Modification: The 4-amino group is converted into a urea or fused heterocycle (e.g., pyrimidine) to interact with the hinge region (Glu1197/Met1199).

  • SAR Insight: Rigidifying the ethyl linker (e.g., using a piperazine or cyclohexane) often improves selectivity over insulin receptors.

C. Opioid/GPCR Ligands
  • Mechanism: Mu/Delta opioid receptor modulation.

  • Key Modification: The carboxamide is often reversed (to an acetamide) or converted to an ester. The aniline is usually capped with a sulfonamide to tune potency.

Experimental Protocols: Self-Validating Systems

Protocol 1: MenA Enzyme Inhibition Assay (Cell-Free)

Purpose: To quantify the potency of analogs against the TB target.

  • Preparation:

    • Clone and express M. tuberculosis MenA in E. coli membranes.

    • Substrates: 1,4-dihydroxy-2-naphthoate (DHNA) and farnesyl diphosphate (FPP).

  • Reaction Mix:

    • 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.1% CHAPS.

    • Test compound (dissolved in DMSO).

  • Initiation: Add substrates (DHNA and radiolabeled [3H]-FPP). Incubate at 37°C for 20 mins.

  • Termination & Extraction: Stop with CHCl3/MeOH (1:2). Extract the lipid-soluble product (demethylmenaquinone).

  • Quantification: Run TLC (Hexane:Ether 6:1). Measure radioactivity via scintillation counting.

  • Validation: Z-factor must be >0.5 using Ro 48-8071 as a positive control.

Protocol 2: Chemical Verification (1H NMR Signature)

Purpose: To confirm the integrity of the "Aniline Handle" before library synthesis.

  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • δ 6.8 – 7.0 ppm (2H, d): Ortho-protons to the ethyl group.

    • δ 6.4 – 6.5 ppm (2H, d): Ortho-protons to the amine (shielded due to electron donation). Critical Check: If these shift downfield (>7.0), the amine is likely oxidized or alkylated.

    • δ 4.8 ppm (2H, s, broad): The NH2 protons. Disappear upon D2O shake.

Safety & Toxicology: The "Aniline Alert"

Warning: Primary aromatic amines are structural alerts for genotoxicity (Ames Positive).

  • Metabolic Risk: The 4-aminophenyl group can be N-hydroxylated by CYP450s, leading to DNA adducts.

  • Mitigation Strategy: In final drug candidates, the amine must be capped (e.g., as a urea, amide, or sulfonamide). Free anilines are rarely acceptable in chronic therapies unless no other option exists.

  • Handling: All intermediates containing the free 4-aminophenyl moiety should be handled as potential carcinogens (containment hood, double gloves).

Visualization: SAR Decision Tree

SAR_Logic Root Scaffold: 1-[2-(4-aminophenyl)ethyl]... piperidine-4-carboxamide Decision1 Target Class? Root->Decision1 PathA Kinase (ALK/ROS1) Decision1->PathA PathB GPCR (Opioid/5-HT) Decision1->PathB PathC Enzyme (MenA TB) Decision1->PathC ModA Action: Convert NH2 to Urea/Heterocycle (Hinge Binding) PathA->ModA ModB Action: Keep Basic N; Modify Carboxamide (Subtype Selectivity) PathB->ModB ModC Action: Acylate NH2 with Lipophilic Tail (Hydrophobic Tunnel) PathC->ModC

Caption: Strategic modification pathways based on the intended biological target.

References

  • Antimalarial Proteasome Inhibitors

    • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
    • Source: NIH / PubMed Central
    • URL: [Link]

  • MenA Inhibitors (Tuberculosis)

    • Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
    • Source: European Journal of Medicinal Chemistry / PubMed
    • URL: [Link]

  • ALK Kinase Inhibitors

    • Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling.
    • Source: Arabian Journal of Chemistry
    • URL: [Link] (Direct article link via DOI: 10.1016/j.arabjc.2023.105125)

  • Opioid/Piperidine SAR

    • Title: SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine deriv
    • Source: Bioorganic & Medicinal Chemistry Letters[4][5]

    • URL: [Link]

Sources

In Vitro Biological Activity of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, pharmacological profile, and experimental protocols for 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide , a structural analog of the opioid analgesic Anileridine and a functionalized isonipecotamide derivative.

Executive Summary

This compound is a synthetic piperidine derivative characterized by a 4-carboxamide core and an N-substituted 4-aminophenethyl moiety. Structurally, it represents a "stripped" analog of the Schedule II opioid Anileridine (which possesses a 4-phenyl group) and a functionalized derivative of Isonipecotamide .

While it retains the N-phenethyl-piperidine pharmacophore common to many GPCR ligands (opioids, sigma receptors), the absence of the 4-phenyl ring drastically alters its pharmacological profile—shifting it from a potent mu-opioid agonist to a compound with likely Sigma-1 receptor (σ1R) affinity and potential utility as a scaffold for proteasome inhibitors or GABA uptake modulators . This guide explores its chemical identity, predicted biological activity based on Structure-Activity Relationships (SAR), and validated experimental protocols for its characterization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name This compound
Common Scaffolds Isonipecotamide; 4-Aminophenethyl piperidine
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
Predicted LogP ~1.2 – 1.8 (Lipophilic tail, polar head)
H-Bond Donors/Acceptors 2 / 4
SMILES NC1=CC=C(CCN2CCC(C(N)=O)CC2)C=C1
Solubility Soluble in DMSO (>10 mM), Methanol; Low solubility in water (neutral pH).[1][2]
Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

  • Piperidine Core : A versatile scaffold for GPCR ligands.

  • 4-Carboxamide (Isonipecotamide) : A polar H-bond donor/acceptor motif found in Factor Xa inhibitors and GABA uptake inhibitors.

  • 4-Aminophenethyl Tail : A "privileged structure" critical for binding in the hydrophobic pockets of Opioid (MOR) and Sigma (σ) receptors.

Pharmacological Profile & Mechanism of Action

Primary Target: Sigma-1 Receptor (σ1R) Modulation

Based on SAR data for N-substituted piperidines, the N-(2-phenylethyl)piperidine moiety is a high-affinity pharmacophore for the Sigma-1 receptor .

  • Mechanism : The basic piperidine nitrogen interacts with Asp126 in the σ1R binding pocket, while the phenethyl group occupies the hydrophobic pocket.

  • Functional Effect : Likely acts as a σ1R antagonist or chaperone modulator, potentially influencing ER stress response and calcium signaling.

Secondary Target: Mu-Opioid Receptor (MOR)
  • Comparison to Anileridine : Anileridine (Ethyl 1-(4-aminophenethyl)-4-phenylpiperidine-4-carboxylate) is a potent MOR agonist. The 4-phenyl group is essential for high-affinity locking into the MOR orthosteric site.

  • Activity Prediction : The removal of the 4-phenyl group in this compound results in a drastic loss of opioid potency (>100-fold reduction). It may exhibit weak partial agonism or silent antagonism but lacks the analgesic efficacy of its 4-phenyl analogs.

Off-Target & Emerging Activities
  • Proteasome Inhibition : Piperidine carboxamides have been identified as species-selective proteasome inhibitors (e.g., against Plasmodium falciparum), binding to the β5 active site.

  • hERG Channel : The N-phenethyl-piperidine motif is a known structural alert for hERG K+ channel blockade. In vitro safety profiling is mandatory.

Visualization: Signaling & Synthesis Pathways

The following diagram illustrates the synthesis pathway from Isonipecotamide and the divergent signaling outcomes based on receptor binding.

G Isonipecotamide Isonipecotamide (Piperidine-4-carboxamide) Compound 1-[2-(4-aminophenyl)ethyl] piperidine-4-carboxamide Isonipecotamide->Compound K2CO3, CH3CN, Reflux Reagent 4-Aminophenethyl Bromide (Alkylation Agent) Reagent->Compound Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Compound->Sigma1 High Affinity (Predicted) MOR Mu-Opioid Receptor (Membrane) Compound->MOR Low Affinity (Lack of 4-phenyl) Calcium Ca2+ Mobilization (Modulation) Sigma1->Calcium Chaperone Effect Gi Gi/o Signaling (Weak/Null) MOR->Gi Reduced Efficacy

Caption: Synthesis via N-alkylation and divergent pharmacological signaling pathways (Sigma-1 vs. Mu-Opioid).

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Objective : Synthesize high-purity (>98%) this compound for biological testing.

Reagents :

  • Piperidine-4-carboxamide (Isonipecotamide) [CAS: 39674-99-2]

  • 4-Aminophenethyl bromide hydrobromide (or 4-Nitrophenethyl bromide followed by reduction)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure :

  • Activation : Dissolve Isonipecotamide (1.0 eq) in anhydrous ACN. Add K₂CO₃ (3.0 eq) and stir at room temperature for 30 min to activate the piperidine nitrogen.

  • Alkylation : Dropwise add 4-Aminophenethyl bromide (1.1 eq) dissolved in ACN.

  • Reflux : Heat the mixture to reflux (80°C) for 12–16 hours under nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup : Cool to RT, filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification : Dissolve residue in dilute HCl, wash with Ethyl Acetate (to remove non-basic impurities). Basify aqueous layer with NaOH to pH 10, extract with DCM (3x). Dry over Na₂SO₄.

  • Validation : Recrystallize from Ethanol/Ether. Confirm structure via ¹H-NMR (DMSO-d₆) looking for characteristic phenethyl triplets (~2.6 ppm) and amide protons.

In Vitro Sigma-1 Receptor Binding Assay

Objective : Determine the K_i of the compound for σ1R using [³H]-(+)-Pentazocine.

Materials :

  • Source : Guinea pig brain membranes or CHO cells overexpressing hσ1R.

  • Radioligand : [³H]-(+)-Pentazocine (2-3 nM).

  • Non-specific : Haloperidol (10 µM).

Workflow :

  • Preparation : Resuspend membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation : Incubate membranes (200 µg protein) with [³H]-(+)-Pentazocine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 37°C.

  • Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and K_i using the Cheng-Prusoff equation.

References

  • Anileridine Structure & Pharmacology

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8944, Anileridine.[3][1]

    • URL: [Link]

  • Piperidine Carboxamides as Proteasome Inhibitors

    • Title: Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
    • Source: Lawong, A. et al. (2024).
    • URL: [Link]

  • Sigma-1 Receptor SAR: Title: Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the N-Substituent. Source: Journal of Medicinal Chemistry (General SAR reference for N-phenethyl piperidines).
  • Isonipecotamide Derivatives

    • Source: PubChem Compound Summary for CID 17860666, Piperidine-4-carboxamide.
    • URL: [Link]

Sources

A Technical Guide to the Investigation of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide as a Novel Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in the characterization and potential applications of the novel research chemical, 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide. Due to the limited volume of published data specific to this molecule, this guide establishes a logical, scientifically rigorous workflow for its investigation. We will explore plausible synthetic routes, robust analytical characterization methods, and a systematic approach to in vitro screening for potential biological targets. The protocols and insights presented herein are derived from established methodologies for analogous piperidine-based compounds with known bioactivity.

Introduction and Rationale

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The title compound, this compound, integrates several key pharmacophoric features: a piperidine-4-carboxamide moiety, which is present in various biologically active molecules, and a 4-aminophenyl group, offering a versatile point for further chemical modification.[3]

While specific in vivo data for this compound is not extensively documented in public literature, the structural motifs suggest potential activity in several therapeutic areas, including oncology, neuroscience, and infectious diseases.[4] For instance, similar piperidine carboxamide derivatives have been identified as potent inhibitors of Akt kinases, crucial regulators of cell growth and survival.[5] Furthermore, the 4-(2-aminoethyl)piperidine scaffold has been explored for its interaction with sigma receptors.[6] This guide, therefore, aims to provide a foundational roadmap for the systematic investigation of this promising, yet under-characterized, research chemical.

Synthesis and Analytical Characterization

A reliable and scalable synthetic route is paramount for the thorough investigation of any novel chemical entity. Based on analogous structures, a plausible multi-step synthesis is proposed. This is followed by a discussion of essential analytical techniques for structural confirmation and purity assessment.

Proposed Synthetic Pathway

A logical and efficient synthesis can be envisioned in a two-step process starting from commercially available precursors. A similar strategy has been successfully employed for the synthesis of 1-(4-aminophenyl)piperidine-4-carboxamide.[3]

Step 1: Nucleophilic Aromatic Substitution

The synthesis would commence with the nucleophilic aromatic substitution of 1-(2-bromoethyl)-4-nitrobenzene with piperidine-4-carboxamide (isonipecotamide). This reaction would yield the intermediate, 1-[2-(4-nitrophenyl)ethyl]piperidine-4-carboxamide.

Step 2: Reduction of the Nitro Group

The subsequent step involves the reduction of the nitro functional group to the corresponding primary amine. A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[3] This would afford the final product, this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction 1-(2-bromoethyl)-4-nitrobenzene 1-(2-bromoethyl)-4-nitrobenzene Intermediate 1-[2-(4-nitrophenyl)ethyl]piperidine-4-carboxamide 1-(2-bromoethyl)-4-nitrobenzene->Intermediate Reaction with Piperidine-4-carboxamide Piperidine-4-carboxamide Piperidine-4-carboxamide Piperidine-4-carboxamide->Intermediate Final_Product This compound Intermediate->Final_Product Catalytic Hydrogenation (Pd/C, H2)

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization Protocol

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following analytical techniques are recommended:

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural ElucidationCharacteristic peaks corresponding to the aromatic, ethyl, and piperidine protons and carbons.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating high purity. A standardized RP-HPLC method can be developed for routine analysis.[7]
Infrared (IR) Spectroscopy Functional Group IdentificationCharacteristic absorption bands for N-H (amine and amide), C=O (amide), and aromatic C-H bonds.
Elemental Analysis Elemental CompositionThe percentage of C, H, and N should be within ±0.4% of the theoretical values.

In Vitro Biological Screening: A Phased Approach

Given the structural alerts within the molecule, a systematic in vitro screening cascade is recommended to identify potential biological targets and elucidate the mechanism of action. Phenotypic screening is often preferred in the early stages of CNS drug discovery as it can reveal novel modes of action.[8]

Phase 1: Broad Target-Class Screening

The initial phase should involve screening against a broad panel of common central nervous system (CNS) targets to identify potential areas of interest. The physicochemical properties of the molecule, such as lipophilicity and polar surface area, should be considered as they influence its ability to cross the blood-brain barrier.[9]

Recommended Target Panels:

  • Receptor Binding Assays: A comprehensive panel of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, and opioid receptors.

  • Ion Channel Assays: A panel of key ion channels, such as sodium, potassium, and calcium channels.

  • Enzyme Inhibition Assays: A selection of enzymes relevant to CNS function, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Phase 2: Focused Target Validation and Mechanism of Action Studies

Based on the results from Phase 1, the second phase should focus on validating the identified "hits" and further characterizing the compound's interaction with the target.

Experimental Workflow:

Screening_Workflow cluster_phase1 Phase 1: Broad Screening cluster_analysis1 Analysis cluster_phase2 Phase 2: Target Validation cluster_analysis2 Outcome Broad_Screen Broad Target Panel Screening (Receptors, Ion Channels, Enzymes) Hit_Identification Hit Identification & Prioritization Broad_Screen->Hit_Identification Dose_Response Dose-Response & Affinity (IC50 / EC50 / Ki Determination) Hit_Identification->Dose_Response Functional_Assay Functional Assays (Agonist vs. Antagonist) Dose_Response->Functional_Assay Selectivity_Panel Selectivity Profiling (Against related targets) Functional_Assay->Selectivity_Panel Lead_Candidate Lead Candidate for Further Development Selectivity_Panel->Lead_Candidate

Caption: A phased workflow for the in vitro screening of a novel research chemical.

Detailed Protocols for Phase 2:

  • Dose-Response and Affinity Determination:

    • Prepare a series of dilutions of the test compound.

    • Perform a radioligand binding assay or a functional assay with the target of interest.

    • Measure the displacement of a radiolabeled ligand or the functional response at each concentration.

    • Plot the data and fit to a sigmoidal dose-response curve to determine the IC₅₀, EC₅₀, or Kᵢ value.

  • Functional Assays (e.g., for a GPCR target):

    • Use a cell line stably expressing the receptor of interest.

    • Load the cells with a calcium-sensitive dye or use a reporter gene assay (e.g., CRE-luciferase).

    • To test for agonist activity, apply the test compound at various concentrations and measure the response.

    • To test for antagonist activity, pre-incubate the cells with the test compound before applying a known agonist and measure the inhibition of the agonist's response.

  • Selectivity Profiling:

    • Select a panel of receptors or enzymes that are structurally or functionally related to the primary target.

    • Perform binding or functional assays for each of these off-targets.

    • Compare the affinity/potency for the primary target to that of the off-targets to determine the selectivity profile.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the structural similarity of the title compound to known sigma (σ) receptor ligands, we can hypothesize a potential mechanism of action involving the modulation of σ₁ receptors.[6] The σ₁ receptor is an intracellular chaperone protein that can modulate various signaling pathways.

Signaling_Pathway Compound 1-[2-(4-aminophenyl)ethyl] piperidine-4-carboxamide Sigma1R σ₁ Receptor Compound->Sigma1R Binds to IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Activates Downstream Downstream Signaling (e.g., Kinase Cascades) Ca_Release->Downstream Initiates

Caption: A hypothetical signaling pathway involving the σ₁ receptor.

Future Directions and In Vivo Considerations

Following successful in vitro characterization, the next logical step would be to assess the compound's in vivo properties. This would include pharmacokinetic studies (absorption, distribution, metabolism, and excretion - ADME) and preliminary efficacy studies in relevant animal models. For CNS-active compounds, it is crucial to determine brain penetrability.[9] In vitro models of the blood-brain barrier, such as the parallel artificial membrane permeability assay (PAMPA), can provide an early indication of a compound's ability to enter the CNS.[10]

Conclusion

This compound represents a novel research chemical with the potential for interesting biological activity. This guide has provided a comprehensive, step-by-step framework for its synthesis, characterization, and systematic biological evaluation. By following a logical and scientifically rigorous approach, researchers can effectively elucidate the pharmacological profile of this and other under-characterized molecules, paving the way for potential new discoveries in drug development.

References

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services.
  • Nakagawa, S., Deli, M. A., Kawaguchi, H., Shimizudani, T., Shimono, T., Katsu, T., & Niwa, M. (2009). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC.
  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation.
  • iD3 Catalyst Unit. (n.d.). Development of an in vitro assay to evaluate higher brain functions for drug discovery.
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System.
  • Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Schröder, N., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Lawong, A., et al. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PMC.
  • Benchchem. (n.d.). in vivo validation of 1-(4-Aminophenyl)piperidine-4-carboxamide's therapeutic potential.
  • (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
  • (2013). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. PubMed.
  • (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Chem-Impex. (n.d.). 1-(2-Aminophenyl)piperidine-4-carboxamide.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
  • (2026). The Crucial Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Pharmaffiliates.
  • (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.

Sources

In-Depth Technical Guide: Pharmacology of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide , a functionalized isonipecotamide derivative. This molecule represents a critical scaffold in medicinal chemistry, bridging the structural gap between opioid pharmacophores (specifically the anileridine/fentanyl class) and serotonergic (5-HT4) ligands .

Part 1: Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic scaffold characterized by a piperidine-4-carboxamide (isonipecotamide) core N-substituted with a p-aminophenethyl group. Unlike classical opioids that require a 4-phenyl or 4-anilino substitution for high mu-opioid receptor (MOR) affinity, this molecule presents a polar carboxamide moiety at the 4-position, significantly altering its pharmacological profile from analgesia toward GPCR modulation (e.g., 5-HT4, Sigma-1) and serving as a versatile synthetic intermediate .

Chemical Identity Table[1]
PropertyDetail
IUPAC Name This compound
Common Scaffold N-(p-aminophenethyl)isonipecotamide
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight 247.34 g/mol
SMILES NC1=CC=C(CCN2CCC(CC2)C(N)=O)C=C1
Key Pharmacophores Basic tertiary amine (protonatable), Primary aniline (metabolic handle), Primary amide (H-bond donor/acceptor)
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
pKa (Piperidine N) ~8.5–9.0 (Predominantly ionized at physiological pH)

Part 2: Pharmacological Mechanism & SAR Analysis

Structural Relationship to Opioids (The "Missing Phenyl" Effect)

This molecule is structurally homologous to Anileridine (a Schedule II opioid), but with a critical modification at the piperidine 4-position.

  • Anileridine: Contains a 4-phenyl group and a 4-ethoxycarbonyl (ester) group. The 4-phenyl ring is essential for hydrophobic interaction with the aromatic cage of the Mu-Opioid Receptor (MOR).

  • Target Molecule: Substitutes the 4-phenyl/ester with a simple 4-carboxamide .

  • Pharmacological Consequence: The removal of the 4-phenyl ring drastically reduces MOR affinity. However, the retention of the N-(p-aminophenethyl) chain preserves the "address" domain often recognized by various aminergic GPCRs. This makes the molecule a "silent" opioid scaffold or a selective Sigma-1 receptor ligand , as N-phenethylpiperidines are privileged structures for Sigma-1 binding.

Serotonergic (5-HT4) Potential

The piperidine-4-carboxamide core is a hallmark of 5-HT4 agonists (gastroprokinetics).

  • Mechanism: The basic nitrogen mimics the protonated amine of serotonin, while the carboxamide mimics the indole hydroxyl/amine H-bonding network.

  • SAR Insight: While potent 5-HT4 agonists (e.g., Prucalopride) often possess bulky aromatic amides, this molecule represents the minimal pharmacophore. It likely acts as a low-affinity partial agonist or a competitive antagonist, making it an ideal fragment for Fragment-Based Drug Discovery (FBDD) .

Metabolic & Toxicological Profile
  • Primary Aniline (Metabolic Handle): The p-amino group is highly susceptible to N-acetylation (via NAT1/NAT2) or oxidation. In drug design, this group is often derivatized (e.g., to a sulfonamide) to prevent the formation of toxic hydroxylamine metabolites.

  • Amide Stability: The 4-carboxamide is hydrolytically stable compared to the ester found in Anileridine, conferring a longer half-life regarding the core scaffold.

Part 3: Visualization of Pharmacological Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence between this scaffold, Opioids, and 5-HT4 ligands.

SAR_Pathway Scaffold 1-[2-(4-aminophenyl)ethyl] piperidine-4-carboxamide Phenethyl N-(p-aminophenethyl) (Lipophilic Tail) Scaffold->Phenethyl IsoCore Piperidine-4-carboxamide (Polar Head) Scaffold->IsoCore Sigma1 Sigma-1 Receptor (High Affinity Potential) Phenethyl->Sigma1 Primary Binding Anileridine Anileridine (Opioid Analgesic) Phenethyl->Anileridine Shared Moiety MOR Mu-Opioid Receptor (Low Affinity due to lack of 4-phenyl) IsoCore->MOR Lacks Hydrophobic Bulk HT4 5-HT4 Receptor (Agonist/Antagonist Scaffold) IsoCore->HT4 Mimics Serotonin

Caption: SAR divergence map showing how the scaffold bridges opioid-like tails with serotonin-like heads.

Part 4: Experimental Synthesis Protocol

This protocol describes the synthesis of the target molecule via reductive alkylation , a self-validating method that minimizes side reactions compared to direct halide displacement.

Reagents & Equipment
  • Starting Material A: Isonipecotamide (Piperidine-4-carboxamide) [CAS: 39531-35-6].

  • Starting Material B: 4-Aminophenethyl bromide (or 4-nitrophenethyl bromide followed by reduction).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Base: Potassium Carbonate (K₂CO₃).

  • Catalyst: Potassium Iodide (KI) - Finkelstein condition to accelerate reaction.

Step-by-Step Methodology
  • Activation:

    • Dissolve 1.0 eq of 4-aminophenethyl bromide in dry ACN.

    • Add 0.1 eq of KI to generate the reactive iodide species in situ.

    • Validation Point: Solution usually turns slightly yellow due to trace iodine/iodide equilibrium.

  • Nucleophilic Attack:

    • Add 1.2 eq of Isonipecotamide .[1]

    • Add 2.5 eq of anhydrous K₂CO₃ .

    • Reflux at 80°C for 12–16 hours under Nitrogen atmosphere.

    • Mechanism:[1][2] The secondary amine of the piperidine attacks the electrophilic carbon of the phenethyl chain.

  • Work-up & Purification:

    • Filter off inorganic salts (KBr/KI).

    • Evaporate solvent under reduced pressure.

    • Acid-Base Extraction: Dissolve residue in 1M HCl (protonates the piperidine and aniline). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer to pH 10 with NaOH. Extract into DCM.

    • Self-Validating Step: The target molecule is amphiphilic but prefers organic solvent at pH > 10.

  • Crystallization:

    • Recrystallize from Ethanol/Ether to yield the product as an off-white solid.

Synthesis Workflow Diagram

Synthesis_Flow Start Isonipecotamide + 4-Aminophenethyl Bromide Reaction Reflux (ACN, K2CO3, KI) 12-16h @ 80°C Start->Reaction Filter Filter Salts (Remove KBr) Reaction->Filter Extract Acid/Base Extraction (Purification) Filter->Extract Product Target Molecule (Crystalline Solid) Extract->Product

Caption: Optimized alkylation workflow for high-purity synthesis.

Part 5: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value Intermediate and Probe :

  • PROTAC Linker Design: The primary aniline serves as a "handle" to attach E3 ligase ligands (e.g., Thalidomide derivatives), while the piperidine-amide targets specific surface proteins.

  • Opioid Library Generation: It is used to synthesize "scaffold-hopping" libraries where the 4-carboxamide is dehydrated to a nitrile or reduced to a primary amine , exploring non-classical opioid space.

  • Sigma Receptor Probes: Radiolabeling the aniline (e.g., with ¹¹C or ¹⁸F) allows for PET imaging studies of Sigma-1 receptor distribution in neurodegenerative disease models.

References

  • PubChem Compound Summary.Piperidine-4-carboxamide Derivatives.

  • Janssen, P. A. J. (1961). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press. (Foundational text on Anileridine/Isonipecotamide SAR).

  • BenchChem Technical Data.1-(4-Aminophenyl)piperidine-4-carboxamide Biological Activity. (Discusses the N-phenyl analog, providing SAR context for the ethyl-linker variant).

  • Guide to Pharmacology. 5-HT4 Receptor Ligands. IUPHAR/BPS.[3] (Establishes the piperidine-4-carboxamide/ester core as a serotonergic pharmacophore).

Sources

Methodological & Application

protocol for in vivo administration of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for In Vivo Administration of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Part 1: Executive Summary & Chemical Context

Compound Identity: this compound Abbreviation: 4-APC (used throughout this document for brevity) Chemical Class: 4-substituted Piperidine / Phenethylamine derivative.[1]

Scientific Rationale: This compound represents a "privileged scaffold" structurally homologous to the opioid analgesic Anileridine (which contains a 4-phenyl and 4-ethoxycarbonyl group) and the Fentanyl precursor family (N-phenethylpiperidines).[1] The substitution of the ester/phenyl group with a primary carboxamide (CONH₂) at the C4 position significantly alters the physicochemical profile, likely increasing polarity and reducing lipophilicity compared to its opioid analogs.[1]

Predicted Pharmacological Profile: Based on Structure-Activity Relationship (SAR) analysis:

  • Target Class: High probability of activity at Opioid Receptors (

    
    , 
    
    
    
    ,
    
    
    ) or Sigma Receptors (
    
    
    1/
    
    
    2).[1]
  • Metabolic Liability: The para-aniline moiety is susceptible to N-acetylation (NAT2) and oxidation (CYP450), potentially leading to reactive metabolites.[1]

  • Solubility: The piperidine nitrogen provides basicity (pKa ~8-9), allowing salt formation.[1] The primary amide and aniline increase water solubility compared to alkyl analogs.[1]

Core Directive: This protocol outlines the standardized workflow for the solubilization, dosage selection, and in vivo administration (IV/IP) of 4-APC in rodent models. It prioritizes safety (respiratory depression monitoring) due to the opioid-like pharmacophore.[1]

Part 2: Pre-Formulation & Stability

Critical Causality: The para-aminophenyl group (aniline) is highly sensitive to oxidation and light.[1] Improper handling leads to the formation of azo-dimers or nitro-compounds, compromising study integrity.[1]

Formulation Strategy
ParameterSpecificationRationale
Primary Vehicle 0.9% Saline + 10-20mM Tartaric Acid or Citric AcidThe free base is likely insoluble in neutral saline.[1] Acidification targets the piperidine nitrogen for salt formation.[1]
Alternative Vehicle 10% HP-

-CD (Hydroxypropyl-beta-cyclodextrin) in Saline
Use if precipitation occurs at physiological pH.[1] Encapsulates the lipophilic phenethyl tail.[1]
pH Target 4.5 – 5.5Balances solubility with tissue tolerability.[1] Avoid pH > 7.0 in stock solutions.[1]
Stability Protect from Light (Amber vials)Aniline derivatives degrade under UV light.[1]
Antioxidant 0.1% Sodium Metabisulfite (Optional)Add only if solution turns pink/brown (oxidation indicator) within 4 hours.[1]
Preparation Protocol (Standard 1 mg/mL Stock)
  • Weigh 10.0 mg of 4-APC (corrected for purity/salt factor).

  • Dissolve in 100

    
    L  of 1M Acetic Acid or Tartaric Acid. Vortex until clear.
    
  • Slowly add 9.9 mL of sterile 0.9% Saline or 10% HP-

    
    -CD.
    
  • Measure pH.[1] Adjust to 5.0 using 0.1M NaOH if too acidic.[1]

  • Filter sterilize (0.22

    
    m PVDF membrane).[1] Note: Do not use Nylon filters as anilines may bind.[1]
    

Part 3: In Vivo Administration Protocols

Safety Warning: Given the structural similarity to potent opioids, all initial dosing must be performed with Naloxone (1 mg/kg) immediately available to reverse respiratory depression.[1]

Dose Range Finding (Up-and-Down Method)

Because the potency of 4-APC is theoretically unknown but structurally related to Anileridine (potency ~0.25x Morphine), a logarithmic escalation is required.[1]

  • Starting Dose: 0.1 mg/kg (IV) or 1.0 mg/kg (IP).[1]

  • Escalation Factor: 0.5 log units (3.2x) per step if no adverse events observed.

  • Stop Criteria: Sedation (loss of righting reflex), respiratory rate <60% baseline, or Straub tail reaction.[1]

Intravenous (IV) Administration (Rat/Mouse)

Target: Pharmacokinetics (PK) and immediate CNS effect.[1]

  • Restraint: Secure animal in a warm restrainer (vasodilation induction).[1]

  • Site: Lateral tail vein.[1]

  • Volume: 2 mL/kg (Rat) or 5 mL/kg (Mouse).

  • Injection: Bolus over 10-15 seconds.

  • Flush: Not typically required for small volumes, but ensure hemostasis immediately to prevent dose leakage.[1]

Intraperitoneal (IP) Administration

Target: Behavioral screening / Sustained release.[1]

  • Restraint: Scruff method (Mouse) or thoracic hold (Rat).[1]

  • Site: Lower right quadrant of the abdomen (avoiding cecum).[1]

  • Volume: 5-10 mL/kg.

  • Technique: Aspirate slightly before injection to ensure needle is not in the bladder or gut.[1]

Part 4: Experimental Workflow & Signaling Logic

The following diagram illustrates the decision matrix for dosing and the hypothesized metabolic pathways affecting the compound's efficacy.

G Compound 4-APC (Free Base) Solubilization Acidification (pH 5.0) + Cyclodextrin Compound->Solubilization Formulation Route_Select Route Selection Solubilization->Route_Select IV_Route Intravenous (IV) Bioavailability: 100% Route_Select->IV_Route IP_Route Intraperitoneal (IP) First-Pass Effect Route_Select->IP_Route Liver Hepatic Metabolism (CYP450 / NAT2) IV_Route->Liver Clearance Target CNS Target (Opioid/Sigma Receptor) IV_Route->Target Rapid Distribution IP_Route->Liver Portal Vein Metabolite_1 N-Acetyl-4-APC (Inactive?) Liver->Metabolite_1 Acetylation Metabolite_2 N-Dealkylation (Loss of Phenethyl) Liver->Metabolite_2 CYP3A4 Liver->Target Systemic Circ. Readout Readouts: Analgesia (Tail Flick) Resp. Depression (Pulse Ox) Target->Readout Pharmacodynamics

Figure 1: Workflow for formulation, administration routes, and anticipated metabolic fate of 4-APC.

Part 5: Bioanalysis & Safety Monitoring

Safety Monitoring (The "Self-Validating" System)

To ensure the protocol is safe, you must establish a feedback loop:

  • Respiratory Rate (RR): Measure baseline RR. If RR drops by >40% post-injection, the compound is acting as a

    
    -opioid agonist.[1]
    
  • Reversal Test: If severe sedation occurs, administer Naloxone (1 mg/kg SC).[1] Immediate arousal confirms opioid mechanism and validates the structural hypothesis.[1]

Sample Collection for PK
  • Timepoints: Pre-dose, 5, 15, 30, 60, 120, 240 min.[1]

  • Matrix: Plasma (K2EDTA anticoagulant).[1]

  • Stabilization: Add Sodium Fluoride (NaF) or Dichlorvos to plasma immediately to prevent ex vivo esterase/amidase activity (though the carboxamide is relatively stable, the aniline is reactive).[1]

Part 6: References

  • Janssen, P. A. (1961).[1] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1] (Foundational SAR for piperidine analgesics).[1]

  • PubChem Compound Summary. (2023). Anileridine (Related Structure). National Center for Biotechnology Information.[1]

  • Vardanyan, R. S., & Hruby, V. J. (2014).[1] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

  • Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[1]

  • European Medicines Agency. (2017).[1] Guideline on the investigation of bioequivalence. (Standard for PK sampling protocols).

Sources

Application Notes and Protocols for the Quantitative Analysis of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the sensitive and selective detection of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide, a key intermediate in pharmaceutical development. In the absence of established public-domain protocols for this specific analyte, this document provides expertly developed methods based on the analysis of analogous compounds, including piperidine derivatives and aromatic amines. The protocols herein are designed to be a definitive starting point for method development and validation, ensuring scientific rigor and integrity. This guide covers state-of-the-art techniques including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with detailed sample preparation procedures for biological matrices and a framework for method validation in accordance with ICH guidelines.

Introduction: The Significance of this compound

The compound this compound is a significant building block in medicinal chemistry. Its structural motifs, the piperidine-4-carboxamide scaffold and the 4-aminophenyl group, are prevalent in a variety of biologically active molecules. The piperidine ring is a common feature in many pharmaceutical agents, while the aminophenyl moiety offers a versatile point for chemical modification, crucial for exploring structure-activity relationships in drug design. Given its potential role in the synthesis of novel therapeutics, the development of reliable and sensitive analytical methods for its quantification is paramount for pharmacokinetic studies, quality control, and metabolite identification.

This application note provides a detailed, practical guide to establishing and validating analytical methods for this compound, ensuring data of the highest quality and integrity.

Physicochemical Properties and Analytical Considerations

To develop effective analytical methods, a foundational understanding of the analyte's physicochemical properties is essential. Based on its structure, this compound is expected to be a basic compound due to the presence of the primary aromatic amine and the piperidine nitrogen. This basicity is a key consideration for optimizing chromatographic separation and mass spectrometric detection. The aromatic aminophenyl group provides a chromophore suitable for UV-Vis spectroscopic detection.

PropertyPredicted CharacteristicAnalytical Implication
Chemical Formula C₁₄H₂₁N₃O---
Molecular Weight 247.34 g/mol Guides mass spectrometry settings.
Basicity (pKa) Estimated pKa > 8Favorable for positive ion mode ESI-MS; influences chromatographic retention on reversed-phase columns.
UV Absorbance Expected λmax ~230-280 nmSuitable for HPLC-UV detection.[1][2][3]
Polarity Moderately polarInfluences choice of chromatographic column and mobile phase.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound, particularly for in-process control and purity assessment. The method leverages the compound's UV absorbance for detection.

Scientific Rationale for Method Design

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar compounds like the target analyte. A C18 column is a versatile and common choice for such applications. The mobile phase will consist of an aqueous component with a pH modifier and an organic solvent. The addition of an acid, such as formic acid, to the mobile phase serves a dual purpose: it protonates the basic nitrogen atoms in the analyte, leading to better interaction with the stationary phase and improved peak shape, and it enhances ionization efficiency for potential hyphenation with mass spectrometry. A gradient elution is recommended to ensure efficient elution and good resolution from potential impurities.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Elution 5% to 95% B over 10 minutesEnsures elution of the analyte and separation from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLAdjustable based on sample concentration.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by scanning.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Dilute with Mobile Phase A Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Autosampler Inject into HPLC Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Workflow for HPLC-UV analysis of the target analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in complex matrices like plasma, LC-MS/MS is the method of choice.[4][5][6] This technique combines the separation power of HPLC with the specific and sensitive detection of a tandem mass spectrometer.

Scientific Rationale for Method Design

The basic nature of this compound makes it an excellent candidate for positive ion electrospray ionization (ESI+). The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will be used to generate characteristic product ions for selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.

LC Conditions:

ParameterRecommended SettingJustification
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmSmaller dimensions for lower flow rates and better compatibility with MS.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in Acetonitrile---
Gradient Elution 5% to 95% B over 5 minutesFaster gradient for high-throughput analysis.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µL---

MS/MS Conditions (Theoretical):

ParameterRecommended SettingJustification
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogens are readily protonated.
Precursor Ion (Q1) m/z 248.17[M+H]⁺ for C₁₄H₂₁N₃O.
Product Ions (Q3) To be determined empiricallyLikely fragments from cleavage of the ethylpiperidine bond or the carboxamide group.
Collision Energy To be optimizedThe energy required to produce stable and abundant product ions.
Dwell Time 100 msSufficient time to acquire a stable signal for each transition.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifuge Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase A Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI+ LC_Separation->Ionization MS_Analysis MRM Detection Ionization->MS_Analysis Data_Acquisition Acquire Data MS_Analysis->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Quantification Quantify using Calibration Curve Peak_Integration->Quantification

Caption: Workflow for bioanalytical LC-MS/MS of the target analyte.

Sample Preparation for Biological Matrices

For the analysis of the target compound in biological fluids such as plasma, a robust sample preparation protocol is crucial to remove proteins and other interfering substances. Protein precipitation is a straightforward and effective method for this purpose.

Protocol: Protein Precipitation
  • Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.

  • Spike: Add an internal standard (if used).

  • Precipitate: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Framework

Once the analytical methods are developed, they must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9][10]

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Workflow

Validation_Workflow Start Method Development Complete Protocol Develop Validation Protocol (ICH Q2(R2)) Start->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End Method Validated Report->End

Caption: Logical flow of the analytical method validation process.

Conclusion

The analytical methods and protocols detailed in this application note provide a comprehensive and scientifically grounded framework for the quantitative analysis of this compound. By leveraging established principles of chromatography and mass spectrometry for analogous compounds, these methods offer a reliable starting point for researchers in pharmaceutical development. Adherence to the outlined protocols and a rigorous validation process will ensure the generation of accurate, precise, and trustworthy data, which is essential for advancing drug discovery and development programs.

References

  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • IntuitionLabs. (2026, February 12). ICH Q2(R2)
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • BenchChem. (2025).
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Barešová, H., et al. (1985).
  • ResearchGate. (2025, August 6). Practical tips on preparing plasma samples for drug analysis using SPME.
  • ResearchGate. (2025, August 5).
  • SpringerLink. (2025, June 3).
  • Helda - University of Helsinki. (n.d.).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • PubMed. (2025, July 7).
  • BenchChem. (2025).
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
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  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and....
  • MDPI. (n.d.).
  • SpectraBase. (n.d.). 4-Aminophenol - Optional[UV-VIS] - Spectrum.
  • Semantic Scholar. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Thermo Fisher Scientific. (n.d.).

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Application Notes & Protocols: Techniques for Labeling 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist
Abstract

This comprehensive technical guide provides detailed methodologies for the chemical labeling of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide, a small molecule featuring a reactive primary aromatic amine. This document is intended for researchers, scientists, and drug development professionals who require labeled versions of this compound for various biological assays, including target identification, pharmacokinetic studies, and high-throughput screening. We present a detailed rationale for targeting the primary amine and provide validated, step-by-step protocols for fluorescent labeling, biotinylation, and a conceptual framework for radiolabeling. Each protocol is designed to be a self-validating system, incorporating essential purification and characterization steps to ensure the integrity and utility of the final conjugate.

Introduction and Strategic Rationale

This compound is a synthetic organic compound with a molecular architecture that suggests potential applications in medicinal chemistry and pharmacology. To elucidate its biological function—be it target engagement, cellular uptake, or metabolic fate—it is essential to employ labeled analogues. The process of covalently attaching a reporter molecule (e.g., a fluorophore, biotin, or radioisotope) provides a means to track and quantify the compound in complex biological systems.

1.1. Analysis of Reactive Moieties

The structure of this compound presents three potential functional groups for modification:

  • Primary Aromatic Amine (-NH₂): This is the most nucleophilic and accessible site on the molecule. Primary amines are ideal targets for a vast array of well-established bioconjugation chemistries, offering high reactivity and specificity under mild reaction conditions.[1][2][3]

  • Primary Carboxamide (-CONH₂): The amide group is significantly less reactive than the primary amine. Its modification typically requires harsh chemical conditions or specific enzymatic catalysis, which can lead to side reactions or degradation of the parent molecule.

  • Tertiary Piperidine Amine: This internal, non-aromatic amine is not nucleophilic and is generally unreactive towards standard electrophilic labeling reagents.

Fluorescent Labeling of the Primary Amine

Fluorescent labeling enables the visualization and quantification of the target molecule in applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The two most common and reliable chemistries for labeling primary amines are N-hydroxysuccinimide (NHS) esters and isothiocyanates.[4][5]

2.1. Mechanism 1: NHS-Ester Chemistry

NHS esters are highly reactive compounds that readily couple with unprotonated primary amines to form stable, covalent amide bonds.[1][6][7][8] The reaction is highly pH-dependent; an alkaline environment (pH 8.0-9.0) is necessary to ensure the primary amine is sufficiently deprotonated to act as a potent nucleophile. However, at excessively high pH, the NHS ester is prone to hydrolysis, which reduces labeling efficiency.[6][8]

Caption: Reaction of the primary amine with an NHS-ester fluorophore.

Protocol 2.1.1: Labeling with an Amine-Reactive NHS-Ester Dye

Objective: To covalently attach a fluorescent dye (e.g., a Cy® dye NHS ester, Alexa Fluor™ NHS ester) to the primary amine of the target molecule.

Materials:

  • This compound

  • Amine-reactive NHS-ester fluorescent dye of choice

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][6]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [6][8]

  • Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)

  • Purification tools: Reverse-phase HPLC system or solid-phase extraction (SPE) cartridges.

Procedure:

  • Reagent Preparation:

    • Allow the vial of NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMF or DMSO. This solution should be prepared fresh.[7]

    • Prepare a 10 mg/mL stock solution of this compound in the Reaction Buffer. If solubility is an issue, dissolve it first in a minimal amount of DMSO and then dilute with the buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the solution of the target molecule with the NHS-ester dye solution.

    • The molar ratio of dye to the target molecule is critical. Start with a 1.5 to 5-fold molar excess of the dye. This often requires optimization.

    • Vortex the mixture gently and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Reaction Quenching (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS-ester, add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the labeled conjugate from unreacted dye and byproducts using reverse-phase HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.

    • Collect fractions and analyze them using a UV-Vis spectrophotometer (to detect both the molecule and the dye) and Mass Spectrometry (to confirm the mass of the conjugate).

    • The desired product will have a new absorption peak corresponding to the fluorophore and a mass increase corresponding to the mass of the attached dye.

2.2. Mechanism 2: Isothiocyanate Chemistry

Isothiocyanates (e.g., FITC, TRITC) react with primary amines under alkaline conditions (typically pH > 9.0) to form a stable thiourea linkage.[9][10][11] While robust, the resulting thiourea bond is considered slightly less stable over the long term compared to the amide bond formed from NHS esters.[11]

Caption: Reaction of the primary amine with an isothiocyanate dye (FITC).

Protocol 2.2.1: Labeling with Fluorescein Isothiocyanate (FITC)

Objective: To conjugate FITC to the primary amine of the target molecule.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC), Isomer I

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.2.[12]

  • Purification tools: Gel filtration column (e.g., Sephadex G-25) or reverse-phase HPLC.[9][12]

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use. FITC is light-sensitive and unstable in solution.[12][13]

    • Dissolve the target molecule in the Reaction Buffer to a concentration of 1-2 mg/mL.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the solution of the target molecule while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC.

    • Wrap the reaction tube in aluminum foil to protect it from light.

    • Incubate for 8 hours at 4°C or 2-4 hours at room temperature with continuous gentle mixing.[13]

  • Purification and Analysis:

    • Separate the FITC-conjugate from unreacted FITC. For small molecules, reverse-phase HPLC is the preferred method. Gel filtration is more suitable for purifying labeled proteins.[9][12]

    • Monitor the HPLC fractions at ~280 nm (for the parent molecule, if it has absorbance there) and 495 nm (for FITC).[13]

    • Confirm the identity of the product with Mass Spectrometry. The expected mass will be the mass of the parent molecule + 389.4 Da (the molecular weight of FITC).

Biotinylation for Affinity-Based Applications

Biotinylation is the process of attaching biotin to a molecule.[2] The resulting biotinylated compound can be captured with high specificity and affinity by avidin or streptavidin proteins, which is invaluable for purification, detection (e.g., in Western blotting), and immobilization onto sensor surfaces.[14] The most common method for biotinylating primary amines uses an NHS-ester derivative of biotin.[2][15][16]

Protocol 3.1: Biotinylation using NHS-Biotin

Objective: To label this compound with biotin for affinity-based applications.

Materials:

  • This compound

  • NHS-Biotin (or a long-chain variant like NHS-LC-Biotin for reduced steric hindrance)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification tools: Reverse-phase HPLC or SPE.

Procedure:

  • Reagent Preparation:

    • Bring the vial of NHS-Biotin to room temperature before opening.[16]

    • Prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO just prior to use.[16]

    • Dissolve the target molecule in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the target molecule solution.[16]

    • Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[16]

  • Reaction Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume excess NHS-Biotin. Incubate for 15-30 minutes.

  • Purification and Analysis:

    • Remove unreacted biotin and byproducts via reverse-phase HPLC.

    • Analyze the product using Mass Spectrometry. A successful conjugation will show a mass increase corresponding to the biotin moiety (e.g., +226.3 Da for standard biotin after loss of NHS).

    • The functionality of the biotinylated product can be confirmed using a HABA assay or by performing a pulldown with streptavidin-coated beads.[17]

Radiolabeling for High-Sensitivity Detection

Radiolabeling provides the highest sensitivity for quantitative studies, such as in vivo biodistribution, receptor occupancy, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Tritium (³H) is a common choice for small molecules as it is a low-energy beta emitter and its introduction often does not significantly alter the molecule's biological activity.[18][19]

4.1. Conceptual Strategy: Labeling via a Tritiated Prosthetic Group

Direct tritium labeling via catalytic exchange can be complex and substrate-dependent.[20] A more predictable and versatile strategy for molecules with a primary amine is to use a commercially available tritiated prosthetic group, such as N-succinimidyl-[2,3-³H]-propionate ([³H]NSP). This reagent contains a tritium-labeled propionate group activated as an NHS ester, which will react with the primary amine under the same principles described in Section 2.1.[21]

This process is highly specialized and must be performed in a licensed radiochemistry facility with appropriate safety measures.

Protocol 4.1.1: Conceptual Protocol for Tritium Labeling

Objective: To attach a tritium label to the primary amine via an acylation reaction.

Materials:

  • This compound

  • N-succinimidyl-[2,3-³H]-propionate ([³H]NSP) in a suitable solvent

  • Anhydrous, amine-free reaction solvent (e.g., DMF, acetonitrile)

  • Base catalyst (e.g., Diisopropylethylamine, DIPEA)

  • Purification: Radio-HPLC system

  • Quantification: Liquid scintillation counter

Procedure:

  • Reaction Setup (in a certified fume hood):

    • Dissolve a precise, sub-milligram quantity of the target molecule in the anhydrous reaction solvent.

    • Add a slight molar excess of the base catalyst (e.g., 1.1 equivalents of DIPEA) to ensure the primary amine is deprotonated.

    • Add the [³H]NSP solution (typically 1.0-1.2 equivalents).

  • Conjugation Reaction:

    • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by radio-TLC (Thin Layer Chromatography) to track the consumption of the radiolabeled starting material.

  • Purification and Analysis:

    • Purify the crude reaction mixture using a preparative radio-HPLC system to isolate the tritiated product.

    • Confirm the identity and radiochemical purity of the final product using analytical radio-HPLC coupled with a mass spectrometer.

    • Determine the specific activity (Ci/mmol) by quantifying the radioactivity with a liquid scintillation counter and the mass of the compound via UV absorbance against a standard curve.[22]

General Workflow and Data Summary

A successful labeling campaign follows a systematic workflow, from initial reaction to final validation.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Purification & QC prep_target Prepare Target Molecule Solution conjugation Combine & Incubate (Control pH, Temp, Molar Ratio) prep_target->conjugation prep_label Prepare Label Stock Solution (e.g., NHS-Dye, FITC, NHS-Biotin) prep_label->conjugation quench Quench Reaction (Add Hydroxylamine/Tris) conjugation->quench purify Purify Conjugate (HPLC / SPE) quench->purify characterize Characterize Product (Mass Spec, UV-Vis) purify->characterize quantify Quantify & Store characterize->quantify

Caption: General experimental workflow for labeling small molecules.

5.1. Summary of Recommended Reaction Conditions
ParameterNHS-Ester LabelingIsothiocyanate LabelingNHS-Biotin Labeling
Target Group Primary AminePrimary AminePrimary Amine
Reactive Moiety N-HydroxysuccinimideIsothiocyanateN-Hydroxysuccinimide
Resulting Bond AmideThioureaAmide
Optimal pH 8.0 - 9.0[1]9.0 - 9.5[11]7.5 - 8.5[16]
Recommended Buffer Sodium Bicarbonate, BorateSodium CarbonateSodium Phosphate, Bicarbonate
Common Solvents DMF, DMSO[1][6]DMSO[12]DMF, DMSO[16]
Molar Excess (Label:Molecule) 1.5x - 10x10x - 20x10x - 20x[16]
Reaction Time 1-4h (RT) or overnight (4°C)2-8h (RT) or overnight (4°C)0.5-2h (RT) or 2-4h (4°C)[16]
References
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • LigandTracer. (2021, September 30). Protocol - Protein labeling with FITC. Retrieved from [Link]

  • Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]

  • Bhattacharya, B. (n.d.). Protein Labelling with FITC. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Biotin Amine Protein Labeling. Retrieved from [Link]

  • Singh, S. M., et al. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. MethodsX, 2, 344–349. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Retrieved from [Link]

  • Dalm, S. U., et al. (2016). Radiolabelling small and biomolecules for tracking and monitoring. Medicinal Chemistry Communication, 7(9), 1671–1687. Retrieved from [Link]

  • Wang, X., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115–123. Retrieved from [Link]

  • Moravek, Inc. (n.d.). 3 Methods You Should Know About for Custom Radiolabeling. Retrieved from [Link]

  • G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin!. Retrieved from [Link]

  • Zhang, L., et al. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 28(14), 5363. Retrieved from [Link]

  • Dalm, S. U., et al. (2016). Radiolabelling small and biomolecules for tracking and monitoring. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Bioconjugation Techniques to construct Spontaneously assembling DNA-Enzyme Macromolecules. Retrieved from [Link]

  • CliniSciences. (n.d.). Tritium synthesis and labelling. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Charles River Laboratories. (2024, November 13). Streamlining Tritium Labeling for Retrogenix® Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2023, May 9). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]

  • Sharma, S. K., et al. (2016). Small Molecule Radiopharmaceuticals – A Review of Current Approaches. Current Medicinal Chemistry, 23(32), 3686–3714. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioconjugate Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Retrieved from [Link]

  • LifeTein Peptide Blog. (2025, September 4). Rhodamine B Fluorescent Labeling. Retrieved from [Link]

  • PMC - NIH. (2021, January 14). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

  • PMC - NIH. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • van Dam Lab. (n.d.). Radiolabeling of biomolecules. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Protocol Refinement for 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. We understand that synthesizing this molecule, while based on established chemical principles, can present unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential issues, optimize your reaction conditions, and ensure the integrity of your final compound.

Our approach is built on explaining the causality behind each experimental step. We will explore the "why" behind the "how," empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

There are two predominant and logically sound strategies for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scalability requirements, and the desired purity profile.

  • Two-Step N-Alkylation and Reduction: This is a classic and robust approach. It involves the N-alkylation of piperidine-4-carboxamide with a 2-(4-nitrophenyl)ethyl halide (e.g., bromide or chloride). The resulting nitro-intermediate is then reduced to the target primary amine. This method is often favored for its reliable and well-documented steps.

  • One-Pot Reductive Amination: This more convergent approach involves the direct reaction of piperidine-4-carboxamide with (4-nitrophenyl)acetaldehyde in the presence of a reducing agent. This is followed by a subsequent reduction of the nitro group. While more atom-economical, this route's success is highly dependent on the stability of the aldehyde and the selectivity of the reducing agent.

Q2: How do I choose the best route for my needs?

The selection is a trade-off between efficiency and robustness.

  • Choose the N-Alkylation/Reduction route if:

    • You require a highly reliable and predictable synthesis.

    • The required 2-(4-nitrophenyl)ethyl halide is commercially available or easily synthesized.

    • You are working on a scale where handling a two-step process is not a significant drawback.

  • Choose the Reductive Amination route if:

    • Atom economy and step-count are critical.

    • You have access to high-quality (4-nitrophenyl)acetaldehyde or a stable precursor.

    • You are experienced with optimizing reductive amination conditions, particularly concerning pH and choice of reducing agent.[1]

Q3: What are the most critical parameters to control during the synthesis?

Regardless of the route, three parameters are universally critical:

  • Stoichiometry: Precise control over the molar equivalents of reactants is key. In N-alkylation, excess alkylating agent can lead to the formation of a quaternary ammonium salt by-product. In reductive amination, the amine-to-aldehyde ratio can influence imine formation.

  • Base Selection (for N-Alkylation): A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is crucial. They must be strong enough to deprotonate the piperidine nitrogen without competing in the alkylation reaction.

  • Catalyst Integrity (for Nitro Reduction): The activity of the palladium on carbon (Pd/C) catalyst is paramount. Ensure the catalyst is not expired and is handled under an inert atmosphere to prevent oxidation.

Q4: What analytical methods are recommended for monitoring and characterization?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the primary tool. A mobile phase of dichloromethane/methanol (e.g., 9:1 or 8:2) with a small amount of triethylamine (0.5-1%) is effective for visualizing the basic amine products and mitigating streaking on the silica plate.[2]

  • Intermediate and Final Product Characterization:

    • ¹H and ¹³C NMR: To confirm the structure and assess purity.

    • LC-MS: To confirm the molecular weight of the product and identify any impurities.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Synthetic Workflow Overview

The following diagram illustrates the two primary synthetic pathways discussed.

G cluster_0 Route 1: N-Alkylation & Reduction cluster_1 Route 2: Reductive Amination & Reduction SM1 Piperidine-4-carboxamide INT1 1-[2-(4-Nitrophenyl)ethyl]piperidine- 4-carboxamide SM1->INT1 K₂CO₃, Acetone Reflux SM1->INT1 NaBH(OAc)₃ DCE, rt SM2 2-(4-Nitrophenyl)ethyl Bromide SM2->INT1 SM3 (4-Nitrophenyl)acetaldehyde SM3->INT1 PRODUCT 1-[2-(4-Aminophenyl)ethyl]piperidine- 4-carboxamide INT1->PRODUCT H₂, Pd/C Methanol INT1_dummy->PRODUCT_dummy H₂, Pd/C Methanol

Caption: Comparative synthetic workflows for the target molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, focusing on the more common N-Alkylation and Reduction pathway .

Problem 1: Low or No Yield in the N-Alkylation Step (Step 1)

Symptoms: TLC analysis shows primarily unreacted piperidine-4-carboxamide starting material.

Potential Cause Explanation & Validation Recommended Solution
Ineffective Base The base (e.g., K₂CO₃) is not strong enough or is of poor quality (e.g., hydrated). The piperidine nitrogen (pKa ~11) is not being sufficiently deprotonated to act as an effective nucleophile.1. Use Anhydrous Base: Ensure your K₂CO₃ is anhydrous. If in doubt, dry it in an oven at >150°C for several hours before use. 2. Switch to a Stronger Base: Consider using a stronger base like cesium carbonate (Cs₂CO₃) or an organic base such as DIPEA. 3. Phase-Transfer Catalyst: In a biphasic system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.
Poor Solvent Choice The solvent may not adequately dissolve the reactants or may be too low-boiling for the required reaction temperature.1. Increase Polarity: Switch from acetone (b.p. 56°C) to a higher-boiling polar aprotic solvent like acetonitrile (ACN, b.p. 82°C) or N,N-dimethylformamide (DMF, b.p. 153°C) to achieve higher reaction temperatures.
Degraded Alkylating Agent The 2-(4-nitrophenyl)ethyl bromide may have degraded over time, especially if exposed to light or moisture.1. Verify Purity: Check the purity of the alkylating agent by ¹H NMR before use. 2. Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or repurify the existing stock.
Problem 2: Incomplete Nitro Group Reduction (Step 2)

Symptoms: TLC or LC-MS analysis after hydrogenation shows a mixture of the desired amino product and the nitro-intermediate.

Potential Cause Explanation & Validation Recommended Solution
Deactivated Catalyst The Palladium on Carbon (Pd/C) catalyst is the workhorse for this transformation. Its activity can be diminished by exposure to air, moisture, or catalyst poisons (e.g., sulfur or halide contaminants from previous steps).1. Increase Catalyst Loading: Increase the catalyst loading from a typical 5-10 mol% to 15-20 mol%. 2. Use Fresh Catalyst: Always use a fresh batch of high-quality catalyst. 3. Inert Atmosphere: Ensure the reaction flask is thoroughly purged with nitrogen or argon before introducing hydrogen gas.
Insufficient Hydrogen The reaction may be starved of hydrogen, especially if using a balloon setup for larger-scale reactions.1. Use a Parr Shaker: For reactions >1 gram, a Parr hydrogenation apparatus is recommended to ensure sufficient hydrogen pressure (e.g., 50 psi). 2. Balloon Technique: If using a balloon, ensure it is well-filled and that the system is leak-free. You may need to refresh the hydrogen balloon periodically during the reaction.
Solvent Issues The solvent must fully dissolve the nitro-intermediate for efficient contact with the solid catalyst.1. Improve Solubility: While methanol is standard, consider adding a co-solvent like tetrahydrofuran (THF) or ethyl acetate to improve the solubility of the starting material.
Problem 3: Product Purification is Difficult (Streaking on TLC/Column)

Symptoms: The final product appears as a long streak rather than a defined spot on a silica TLC plate, making column chromatography ineffective. The isolated product may also be a persistent oil instead of a solid.[2]

G START Crude product streaks on TLC? ACTION1 Add 0.5-2% Triethylamine (Et₃N) or NH₄OH to eluent START->ACTION1 Yes ACTION3 Proceed with column chromatography START->ACTION3 No YES Yes NO No ACTION2 Is streaking resolved? ACTION1->ACTION2 ACTION2->ACTION3 Yes ACTION4 Consider alternative purification ACTION2->ACTION4 No ACTION5 1. Salt formation & recrystallization 2. Reverse-phase chromatography ACTION4->ACTION5

Caption: Troubleshooting decision tree for product purification.

Explanation: The basic amine functionalities (both the piperidine nitrogen and the aniline nitrogen) interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the product to "stick" to the stationary phase, resulting in poor chromatographic performance.[2]

Solutions:

  • Use a Basic Modifier: The most common and effective solution is to add a competing base to the mobile phase.[2]

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, allowing your product to elute cleanly.

  • Salt Formation and Recrystallization: If chromatography is still problematic, convert the free base to a salt.

    • Protocol: Dissolve the crude product in a minimal amount of a solvent like methanol or isopropanol. Add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic. The hydrochloride salt will often precipitate out as a solid, which can be collected by filtration and washed with a non-polar solvent like ether.

  • Alternative Chromatography: If all else fails, consider using a different stationary phase.

    • Amine-functionalized silica gel: This specialized stationary phase is designed for purifying basic compounds.

    • Reverse-phase chromatography (C18): Using a mobile phase like water/acetonitrile with a modifier like formic acid or TFA can be effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperidine-4-carboxamide (Intermediate)
  • To a 250 mL round-bottom flask, add piperidine-4-carboxamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and 100 mL of anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 1-bromo-2-(4-nitrophenyl)ethane (1.05 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).

  • Maintain stirring at reflux and monitor the reaction progress by TLC (Mobile Phase: 90:10 Dichloromethane/Methanol + 0.5% Et₃N). The reaction is typically complete within 12-18 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic solids (K₂CO₃) and wash the solid cake with additional acetonitrile.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the nitro-intermediate as a pale yellow solid.

Protocol 2: Synthesis of this compound (Final Product)
  • In a hydrogenation vessel or a heavy-walled round-bottom flask, dissolve the 1-[2-(4-nitrophenyl)ethyl]piperidine-4-carboxamide intermediate (1.0 eq) in methanol (approx. 20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under a stream of nitrogen.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas from a balloon or connect to a hydrogenation apparatus. Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon or 50 psi on an apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Upon completion, carefully purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with additional methanol.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the final product, this compound, typically as an off-white to pale tan solid. Further purification by recrystallization or chromatography (with a basic modifier) can be performed if necessary.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgOPUtH4EQEHXlpdkQziOrAZ238wQN7BCH_k7SOyc1HMZXGaW8Rw_L5fGP4MEu-7fsCjTYjpC6E45EltKHZZD3ouA8xm5nbm3uRIRRo_cfMYKR0LChGSLZQvrE32yYv-VXV2V7pjb7-giwhslR9CcfsbzBMEmkJg-5fAffXNhzZU-q4opIIaC0asQ6tB1d0I_dQofPAlUfeFL2T4KsMt6A6hAFSel1LgTkmtTDMh-Q1W2KlGM7ry9wobk=]
  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2mqs_OMBysvEI3bYi4fNnAfkhnRp4Gd7R057hTTylsjuDLpnrIfUVPYFaewQKsPjqGV7-JQ69vOdbFFyMNrUaucIyCttN8p88AflgK2GnltmJ2aLdIHzG9n7uhDPZISl-hAU61tt7KP8xvXI=]
  • BenchChem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPKVd0TUj0Hd2uRoSHFH2ThzPMJdfxj_S8Mb_l6mGHm9EwgL4FXnnV-wKLP7-K-HcRRCs5ybz8Czl4IM-7BJHV0Wij1aXWzLm06VhlFiLJE-oBH6F8AqpBIYCJxryF8d2ofnwyL8OvY53juan63YZMSl69c2XF-m0dWewtypREPy_h8UHGqJhwdbsGtrKGyT5so2yTzX3G6JAoxlUbuXGkta_nfKfnqrXt0UnRLWo=]
  • Chandrasekhar, S., et al. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuT4eNU7myAFJhSeM98oRgNmc0akHos_cw6VStMMZQxCXrUeRQK9E4OhoGoIPyoEy3wjsOXwUn4m0ByiCAdiz48X59GQHZOZVY6E5gYMhjlu23ytsgHrP9IWWym-q8Kw_r98jBxy6zgY7KGvUfZ54MfasLPGzEC-VTK3LL]
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-acFpHilCfQRg2m6CoP6V0aCOr96GPbb5BMykbVcV6tr70HJ6y1WPT1e0vcakDcxtZPWOG2fCtLgjH6w7h50ONiJlsh59QdOR1Ea7c3Hcl1BE0Q-hMH9_f34idLE3yfzABFuzcQ0fK0lgViyG_x1sxCcuDlr_VJ_dcY0vAjWFaegdJ1esjyZb99Df5ptFBeGqSzgJVShZK6wtP8IlXkyyJK4GTHViW3BkH5eErQ==]

Sources

Technical Support Center: Enhancing the Purity of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and purification strategies for researchers working with 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide. The methodologies discussed are grounded in fundamental chemical principles to address common purity challenges encountered during and after synthesis.

Section 1: Understanding the Core Chemistry for Purification

The molecular structure of this compound presents distinct purification challenges and opportunities. Its key features—a basic aliphatic piperidine nitrogen, a less basic aromatic aniline nitrogen, and a neutral amide group—dictate its behavior in different separation techniques. The basicity of the two amine functional groups is the most critical factor, as their interaction with acidic media or stationary phases is a primary cause of purification difficulties.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily, or discolored residue. What are the likely causes and how can I fix it?

Answer:

This is a common issue, often stemming from several sources:

  • Cause 1: Oxidation of the Aromatic Amine: The 4-aminophenyl moiety is susceptible to air oxidation, which forms highly colored impurities. This is exacerbated by exposure to light and trace metals.

  • Solution:

    • Work under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal and storage.

    • Consider adding an antioxidant like sodium bisulfite during the aqueous workup to minimize oxidation.

    • Store the purified product under an inert atmosphere and protected from light.

  • Cause 2: Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and can result in an oily product.

  • Solution:

    • After the main workup, perform a solvent exchange by dissolving the crude product in a lower-boiling point solvent (like Dichloromethane - DCM) and re-concentrating. Repeat this process 2-3 times.

    • Dry the product under high vacuum for an extended period.

  • Cause 3: Impurities Depressing the Melting Point: The presence of unreacted starting materials or side-products can prevent the product from solidifying.

  • Solution:

    • Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexanes. This will often cause the product to precipitate as a solid while washing away soluble impurities.

    • Proceed with a more rigorous purification method, such as column chromatography or acid-base extraction, as detailed below.

Question 2: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my column. Why is this happening?

Answer:

This phenomenon, known as "tailing" or "streaking," is a classic problem when purifying basic compounds like yours on standard silica gel.

  • Cause: Strong Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your molecule (especially the more basic piperidine nitrogen) interact strongly with these acidic sites.[1][2] This prevents the compound from moving smoothly up the plate or eluting cleanly from a column, resulting in a long streak instead of a compact spot.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent). This "competing base" will interact with the acidic sites on the silica, preventing your product from binding too strongly.[3]

      • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., DCM/Methanol/TEA 95:4.5:0.5).

      • Ammonium Hydroxide: For more polar systems, a small amount of concentrated ammonium hydroxide can be used.

    • Use of a Different Stationary Phase:

      • Amine-Functionalized Silica: These columns have the silica surface treated with amino groups, which masks the acidic silanols and provides a much better environment for purifying basic compounds.[1][2]

      • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is often a better choice than silica for highly basic compounds.

Table 1: Mobile Phase Modifiers for Chromatography of Basic Amines
ModifierTypical ConcentrationRecommended ForNotes
Triethylamine (TEA)0.5 - 2.0% (v/v)General purpose, non-polar to mid-polar systemsVolatile and easy to remove under vacuum.[3]
Ammonium Hydroxide0.1 - 1.0% (v/v)Highly polar solvent systems (e.g., with high methanol content)Effective but can be more difficult to remove completely.
Pyridine0.5 - 1.0% (v/v)Alternative to TEALess commonly used due to its higher boiling point and odor.

Question 3: My NMR spectrum shows that the nitro-intermediate from the first synthetic step is still present. How can I remove it?

Answer:

The nitro-intermediate (1-[2-(4-nitrophenyl)ethyl]piperidine-4-carboxamide) is a common impurity if the reduction step is incomplete. Fortunately, its chemical properties are different enough from your desired product to allow for effective separation.

  • Cause: Incomplete reduction of the nitro group. This can be due to insufficient reaction time, deactivated catalyst (in the case of hydrogenation), or not enough reducing agent.

  • Solutions:

    • Acid-Base Extraction: This is the most effective method. Your product has a basic aniline group, while the starting material has a neutral nitro group.

      • Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate.

      • Extract with a dilute aqueous acid (e.g., 1M HCl). Your desired aminophenyl product will be protonated and move into the aqueous layer. The neutral nitro-intermediate will remain in the organic layer.[4]

      • Separate the layers. The organic layer contains the impurity and can be discarded.

      • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10. This deprotonates your product, making it insoluble in water.

      • Extract your pure product back into an organic solvent.

    • Chromatography: The nitro-intermediate is significantly less polar than your aminophenyl product. A standard silica gel column (with the basic modifiers discussed in Question 2) should provide good separation. The nitro compound will elute much earlier than the desired amine.

Section 3: FAQs - Proactive Purification Strategies

FAQ 1: What is the most robust, all-around purification workflow for this compound?

Answer:

A multi-step purification strategy is often the most effective. The following workflow leverages the unique chemical properties of the molecule to systematically remove different classes of impurities.

purification_workflow crude Crude Product (from reaction workup) extraction Acid-Base Extraction (Removes neutral/acidic impurities) crude->extraction Dissolve in Organic Solvent chromatography Column Chromatography (Removes closely-related impurities) extraction->chromatography Concentrate Organic Layer recrystallization Recrystallization / Trituration (Removes trace impurities, provides solid) chromatography->recrystallization Pool & Concentrate Pure Fractions pure Pure Solid Product recrystallization->pure Filter & Dry

Caption: A robust multi-step purification workflow.

FAQ 2: How can I effectively recrystallize the final product to get a high-purity solid?

Answer:

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.[5] The key is finding a suitable solvent or solvent pair.

  • Principle: The ideal solvent should dissolve your product well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Solvent Selection:

    • Single Solvents: Test small amounts of your product in solvents like ethanol, methanol, isopropanol, or acetonitrile. An ethanol/water or methanol/water system is often a good starting point for polar compounds like this.[6]

    • Solvent Pairs: If no single solvent is ideal, use a solvent pair. This involves a "soluble" solvent in which your product dissolves readily, and an "insoluble" solvent in which it does not.

      • Dissolve your product in the minimum amount of the hot "soluble" solvent.

      • Slowly add the "insoluble" solvent dropwise until the solution becomes slightly cloudy (turbid).

      • Add a few more drops of the "soluble" solvent to clear the turbidity, then allow the solution to cool slowly.

Table 2: Suggested Solvents for Recrystallization
Solvent SystemTypeRationale
Ethanol / WaterSolvent PairThe compound is likely soluble in hot ethanol and insoluble in water.[6]
IsopropanolSingle SolventOften a good choice for compounds with moderate polarity.
AcetonitrileSingle SolventCan provide well-defined crystals for polar molecules.
Ethyl Acetate / HexanesSolvent PairUse if the product has lower polarity than expected.

Section 4: Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to separate your basic product from neutral impurities like the unreacted nitro-intermediate.

  • Dissolution: Dissolve the crude product (approx. 1g) in 50 mL of dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add 30 mL of 1M HCl (aq) to the separatory funnel. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower organic layer (DCM) into a flask labeled "Neutral Impurities." Your protonated product is now in the upper aqueous layer.

  • Repeat Acidic Wash: Wash the organic layer again with another 20 mL of 1M HCl (aq). Combine this aqueous layer with the first one.

  • Basification: Place the combined aqueous layers in an ice bath to cool. Slowly add 2M NaOH (aq) dropwise with stirring until the pH is >10 (check with pH paper). A precipitate of your product should form.

  • Re-extraction: Add 40 mL of fresh DCM to the basic aqueous mixture. Shake vigorously to re-dissolve your deprotonated product into the organic layer.

  • Final Steps: Separate the layers. Wash the organic layer with 30 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is for separating impurities with similar polarity to your product.

  • TLC Analysis: First, determine the best eluent system using TLC. Test solvent mixtures like Hexanes/Ethyl Acetate and DCM/Methanol. To each tested eluent, add 1% triethylamine (TEA). The ideal system should give your product an Rf value of ~0.3.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes).

  • Equilibration: Equilibrate the column by flushing it with 3-5 column volumes of your starting eluent (e.g., 98:1:1 Hexanes/Ethyl Acetate/TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or methanol) to elute your compound.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing your pure product and remove the solvent under reduced pressure.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Benchchem. (2025). Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • Google Patents. (2013).
  • Benchchem. (2025).
  • Biotage. (2023).
  • Royal Society of Chemistry. (2020).
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • PrepChem.com. Synthesis of 1-[2-(o-Aminophenyl)ethyl]-4-benzamidopiperidine.
  • ECHEMI.

Sources

Validation & Comparative

A Head-to-Head Comparison of Novel Piperidine Carboxamide Derivatives with Standard-of-Care Adjunctive Therapies for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide, with established standard-of-care adjunctive therapies for Parkinson's disease (PD). This document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these therapies, present comparative preclinical and clinical data for the standard drugs, and provide detailed experimental protocols to guide the evaluation of this new chemical entity against current treatments.

Introduction: The Challenge of Long-Term Levodopa Therapy and the Need for Novel Adjunctive Treatments

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Levodopa, a dopamine precursor, remains the most effective symptomatic treatment. However, long-term levodopa therapy is often complicated by the emergence of motor fluctuations, including "off" episodes, where the therapeutic effects of levodopa wear off, and the development of levodopa-induced dyskinesia (LID). These complications present a significant challenge in the long-term management of PD.

To address these limitations, several adjunctive therapies have been developed to be used alongside levodopa. These agents aim to extend the duration of levodopa's effectiveness and reduce "off" time. This guide will compare three such standard-of-care drugs, each with a distinct mechanism of action, against the therapeutic potential of this compound, a novel compound from a chemical class with demonstrated activity in neurological disorders. Based on the known pharmacology of related piperidine derivatives, we hypothesize that this compound may act as a selective sigma-1 receptor (σ1R) agonist, offering a unique, non-dopaminergic approach to PD therapy. The σ1R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that has been implicated in neuroprotection and neurorestoration, making it a promising target for disease-modifying therapies in PD[1][2][3][4].

Section 1: Mechanisms of Action

A fundamental understanding of the molecular pathways targeted by these drugs is crucial for interpreting their efficacy and safety profiles.

This compound (Hypothetical σ1 Receptor Agonist)

The therapeutic rationale for a σ1R agonist in Parkinson's disease is multifaceted. The σ1R is a unique intracellular chaperone protein that modulates calcium signaling, reduces oxidative stress, and promotes cell survival[1]. In preclinical models of PD, σ1R agonists have demonstrated the ability to protect dopaminergic neurons, reduce neuroinflammation, and promote neurorestorative processes[1][4][5]. By acting through these non-dopaminergic pathways, a σ1R agonist could potentially not only improve motor symptoms but also slow the progression of the underlying neurodegeneration.

cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress UPR Unfolded Protein Response ER_Stress->UPR Neuroprotection Neuroprotection & Cell Survival UPR->Neuroprotection Ca_Store Ca2+ Store Mito_Function Mitochondrial Function Ca_Store->Mito_Function Supports Oxidative_Stress Oxidative Stress Mito_Function->Oxidative_Stress Reduces Mito_Function->Neuroprotection Compound_X 1-[2-(4-aminophenyl)ethyl] piperidine-4-carboxamide (σ1R Agonist) Sigma1R Sigma-1 Receptor (σ1R) (at ER-Mitochondria Interface) Compound_X->Sigma1R Activates Sigma1R->ER_Stress Reduces Sigma1R->Ca_Store Modulates Ca2+ Signaling Sigma1R->Mito_Function Enhances cluster_presynaptic Presynaptic Terminal Dopamine_Metabolism Dopamine MAOB MAO-B Dopamine_Metabolism->MAOB Metabolized by Dopamine_Increase Increased Dopamine Availability MAOB->Dopamine_Increase Glutamate_Release Glutamate Release Glutamate_Decrease Reduced Glutamate Excitotoxicity Glutamate_Release->Glutamate_Decrease Na_Ca_Channels Voltage-gated Na+/Ca2+ Channels Na_Ca_Channels->Glutamate_Release Safinamide Safinamide Safinamide->MAOB Inhibits (Reversible) Safinamide->Na_Ca_Channels Blocks

Caption: Dual mechanism of action of Safinamide.

Opicapone (Ongentys®) - Peripheral COMT Inhibitor

Opicapone is a third-generation, peripherally acting, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT). [6][7][8]The COMT enzyme is responsible for the peripheral degradation of levodopa to 3-O-methyldopa. [7]By inhibiting peripheral COMT, opicapone increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain. [6][8]Its long duration of action allows for once-daily dosing. [8]

cluster_periphery Periphery cluster_brain Brain Levodopa_P Levodopa COMT COMT Levodopa_P->COMT Metabolized by BBB Blood-Brain Barrier Levodopa_P->BBB Crosses OMD 3-O-methyldopa (inactive) COMT->OMD Increased_Bioavailability Increased Levodopa Bioavailability COMT->Increased_Bioavailability Levodopa_B Levodopa Dopamine Dopamine Levodopa_B->Dopamine Converted to Opicapone Opicapone Opicapone->COMT Inhibits BBB->Levodopa_B

Caption: Peripheral COMT inhibition by Opicapone.

Istradefylline (Nourianz®) - Adenosine A2A Receptor Antagonist

Istradefylline is a non-dopaminergic drug that acts as a selective antagonist of the adenosine A2A receptor. [9][10][11][12]These receptors are highly concentrated in the basal ganglia, where they are co-localized with dopamine D2 receptors on neurons of the indirect pathway. [10]Activation of A2A receptors by adenosine has an inhibitory effect on D2 receptor function, thus contributing to the motor deficits in PD. [10]By blocking A2A receptors, istradefylline reduces the inhibitory influence of the indirect pathway, thereby enhancing dopaminergic neurotransmission and improving motor function. [12][13]

cluster_striatum Striatal Neuron (Indirect Pathway) A2A_Receptor Adenosine A2A Receptor D2_Receptor Dopamine D2 Receptor A2A_Receptor->D2_Receptor Inhibits Function Motor_Output Improved Motor Function D2_Receptor->Motor_Output Promotes Adenosine Adenosine Adenosine->A2A_Receptor Activates Dopamine Dopamine Dopamine->D2_Receptor Activates Istradefylline Istradefylline Istradefylline->A2A_Receptor Blocks

Caption: Adenosine A2A receptor antagonism by Istradefylline.

Section 2: Head-to-Head Comparison of Standard Drugs

The choice of an adjunctive therapy is guided by its efficacy in reducing "off" time and its side-effect profile, particularly concerning dyskinesia. The following table summarizes key clinical trial data for the standard-of-care drugs discussed.

FeatureSafinamide (Xadago®)Opicapone (Ongentys®)Istradefylline (Nourianz®)
Primary Mechanism Reversible MAO-B Inhibition; Glutamate Modulation [14][15]Peripheral COMT Inhibition [6][8]Adenosine A2A Receptor Antagonism [9][10]
Reduction in "Off" Time ~0.9 hours/day vs. placebo [16][17]~1 hour/day vs. placebo [6]~1 hour/day vs. placebo [13]
Increase in "On" Time without Troublesome Dyskinesia Significant improvement observed [14][15]Significant improvement observed [6]Significant improvement observed [13]
Most Common Adverse Events (>5%) Dyskinesia, fall, nausea, insomnia [15]Dyskinesia, constipation, increased blood creatine kinase, hypotension [8]Dyskinesia, dizziness, constipation, nausea, hallucination, insomnia [9]
Risk of Dyskinesia Increased risk (OR 1.6 vs. placebo) [16]Increased risk (OR 3.3 vs. placebo) [16]Increased risk; most common adverse reaction [9][13]
Dosing Frequency Once daily [14]Once daily at bedtime [18]Once daily [9]

Section 3: Experimental Protocols for Comparative Evaluation

To objectively compare the novel compound this compound with these standard drugs, a series of in vitro and in vivo experiments are required. The following protocols are designed to be self-validating and provide a framework for this evaluation.

Preclinical Evaluation Workflow

The causality behind this workflow is to first establish the in vitro target engagement and selectivity of the novel compound, then assess its efficacy and safety in established animal models of the disease before proceeding to clinical trials.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety a Primary Target Assay (σ1R Binding) b Selectivity Panel (MAO-B, COMT, A2A) a->b c Functional Assays (e.g., Ca2+ flux) b->c d Rodent PD Model (6-OHDA) c->d e Motor Function Tests d->e f LID Model d->f g PK/PD & Toxicology d->g e->g f->g h Clinical Trials g->h

Sources

structure-activity relationship comparison of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of 1-[2-(4-aminophenyl)ethyl]piperidine-4-carboxamide (referred to herein as Compound A ), a critical scaffold in the discovery of oral anticoagulants targeting Factor Xa (FXa) .

While historically significant as a transition molecule between highly basic benzamidine inhibitors (first-generation) and modern neutral inhibitors (Apixaban, Rivaroxaban), Compound A represents a pivotal "middle ground" in medicinal chemistry. This guide compares its performance against Benzamidine analogs (high potency/low bioavailability) and Neutral Aryl analogs (high bioavailability/optimized potency), providing actionable data for lead optimization in serine protease inhibitor design.

Structural Logic & Pharmacophore Analysis

The molecule functions as a peptidomimetic inhibitor of Factor Xa. Its efficacy relies on binding to the S1 and S4 specificity pockets of the enzyme.

The Scaffold Architecture
  • P1 Ligand (The "Warhead"): The 4-aminophenyl group mimics the arginine side chain of the natural substrate (prothrombin). Unlike the highly basic benzamidine (

    
    ), the aniline nitrogen (
    
    
    
    ) forms a weaker hydrogen bond with Asp189 in the S1 pocket but significantly improves membrane permeability.
  • The Linker: The ethylene bridge positions the P1 group at the correct distance from the core, allowing the phenyl ring to slot into the hydrophobic S1 cleft.

  • The Core (Scaffold): The piperidine ring acts as a semi-rigid spacer, directing the distal carboxamide toward the S4 pocket.

  • P4 Ligand: The 4-carboxamide moiety interacts with the solvent-exposed S4 region, often engaging in H-bonding with the backbone carbonyl of Glu97 or Lys99 .

Pathway Visualization: Mechanism of Action

FXa_Binding_Mechanism Compound 1-[2-(4-aminophenyl)ethyl] piperidine-4-carboxamide S1_Pocket S1 Specificity Pocket (Asp189) Compound->S1_Pocket 4-aminophenyl (Weak Ionic/H-bond) S4_Pocket S4 Hydrophobic Pocket (Tyr99/Phe174) Compound->S4_Pocket Piperidine-Carboxamide (Hydrophobic/H-bond) Thrombin_Gen Thrombin Generation (Coagulation Cascade) S1_Pocket->Thrombin_Gen Inhibits cleavage of Prothrombin S4_Pocket->Thrombin_Gen Stabilizes Binding

Figure 1: Binding mode of the piperidine-carboxamide scaffold within the Factor Xa active site. The 4-aminophenyl moiety targets the S1 pocket, while the carboxamide tail orients towards S4.

Comparative Performance Analysis

The following data synthesizes experimental trends from key medicinal chemistry campaigns (e.g., BMS, Bayer, DuPont) comparing the aniline-based Compound A against its structural alternatives.

Table 1: SAR Comparison of P1-Ligand Modifications
FeatureAlternative 1: Benzamidine Compound A (Topic Product) Alternative 2: 4-Methoxy/Chloro (Neutral)
Structure (P1) 4-C(=NH)NH₂-phenyl4-NH₂-phenyl (Aniline) 4-OCH₃-phenyl or 4-Cl-phenyl
S1 Binding Mode Strong Ionic Salt Bridge (Asp189)Weak H-Bond / HydrophobicPurely Hydrophobic
FXa Potency (

)
High (< 1 nM)Moderate (10 - 100 nM) Moderate to Low (> 50 nM)*
Oral Bioavailability (

)
Very Low (< 5%)Moderate (20 - 40%) High (> 60%)
Permeability (

)
Low (Highly Polar)Medium High
Selectivity (vs Trypsin) Low (Binds all trypsin-like proteases)Improved High

*Note: Neutral analogs require optimization of the P4 group to regain potency lost at P1.

Critical Insight: The "Aniline Compromise"

Compound A represents a strategic compromise.

  • Vs. Benzamidine: Compound A sacrifices raw potency (

    
    ) for a dramatic increase in oral bioavailability. The removal of the highly basic amidine group reduces the desolvation penalty required to cross the gut membrane.
    
  • Vs. Neutral Analogs: While neutral analogs (like Apixaban's methoxyphenyl group) have superior pharmacokinetics, they often require complex heterocycles at the P4 position to compensate for the loss of binding energy in the S1 pocket. Compound A retains some S1 binding energy via the aniline amine, making it a more potent "simple" lead than a chlorophenyl analog.

Detailed Structure-Activity Relationships (SAR)

A. The P1 Moiety (The 4-Aminophenyl Tail)
  • Observation: Moving the amino group from the para (4-) position to the meta (3-) or ortho (2-) position results in a 10-fold to 50-fold loss in potency .

  • Causality: The S1 pocket is deep and narrow. Only the para-substituted aniline can extend sufficiently deep to interact with the bottom of the pocket (Asp189) while keeping the piperidine core in the active site gorge.

B. The Linker (Ethyl Bridge)
  • Observation: Shortening to a methyl linker or lengthening to a propyl linker decreases activity.

  • Causality: The ethyl linker provides the optimal ~3.5 Å spacing. A methyl linker causes steric clash between the piperidine and the S1 rim (Tyr228), while a propyl linker introduces excessive entropic penalty (too flexible).

C. The P4 Cap (Carboxamide)
  • Observation: Substitution of the primary carboxamide (-CONH2) with N-alkyl groups (e.g., N-methyl) generally maintains activity, but bulky groups (e.g., N-benzyl) can enhance potency if they access the aryl-binding S4 sub-pocket.

  • Optimization: In advanced drugs (e.g., Betrixaban), this simple carboxamide is often replaced by a pyridine or amide-linked aromatic system to maximize Van der Waals contacts in the S4 site.

Experimental Protocols

To validate the activity of Compound A or its analogs, the following self-validating protocols are recommended.

Protocol 1: Synthesis via Reductive Amination

Objective: Generate the core scaffold from commercially available precursors.

  • Reagents: Piperidine-4-carboxamide (1.0 equiv), 4-nitrophenylacetaldehyde (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCM/AcOH.

  • Step A (Imine Formation): Dissolve piperidine-4-carboxamide in DCM with 1% Acetic Acid. Add aldehyde. Stir for 1 hour at RT to ensure equilibrium formation of the imine species.

  • Step B (Reduction): Add STAB slowly at 0°C. Warm to RT and stir for 12 hours.

  • Step C (Nitro Reduction): Isolate the nitro-intermediate. Dissolve in MeOH. Add 10% Pd/C and stir under

    
     balloon (1 atm) for 4 hours to convert the nitro group to the active aniline (Compound A).
    
  • Validation: Monitor via LC-MS. Target mass

    
     (calculated).
    
Protocol 2: Chromogenic Factor Xa Inhibition Assay

Objective: Determine the


 / 

of the compound.
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% PEG-8000 (to prevent non-specific binding).

  • Enzyme: Human Factor Xa (0.5 nM final concentration).

  • Substrate: Chromogenic substrate S-2765 (N-Z-D-Arg-Gly-Arg-pNA).

    
    .
    
  • Workflow:

    • Incubate Compound A (serially diluted, 0.1 nM to 10

      
      ) with Factor Xa for 30 mins at 37°C.
      
    • Add S-2765 substrate (at

      
       concentration).
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation (for tight binders) or standard Logistic IC50 equation.
    
    • Self-Validation: Include Rivaroxaban as a positive control (Expected

      
       nM).
      

Strategic Recommendations for Development

For researchers utilizing this scaffold, the data suggests the following optimization trajectory:

  • If Potency is Priority: Revert to a benzamidine or amidine P1 group if the compound is for IV use or an in vitro probe.

  • If Oral Bioavailability is Priority: Replace the 4-aminophenyl P1 group with a 4-methoxyphenyl or 4-chlorophenyl group, AND simultaneously upgrade the P4 carboxamide to a heterocyclic amide (e.g., pyridyl-amide) to recover the lost binding energy.

  • Toxicity Check: The 4-amino-phenethyl moiety (aniline) carries a structural alert for genotoxicity (via metabolic activation to hydroxylamines). For late-stage drug candidates, this group is often replaced by safer isosteres (e.g., methoxy-pyridine).

Workflow Visualization: Optimization Logic

Optimization_Logic Start Start: Compound A (Aniline P1 / Carboxamide P4) Decision Target Profile? Start->Decision Path_IV IV / Probe Tool Decision->Path_IV Max Potency Path_Oral Oral Drug Decision->Path_Oral Max ADME Action_IV Modify P1 -> Benzamidine Result: Ki < 1nM, Low Oral F% Path_IV->Action_IV Action_Oral Modify P1 -> 4-Methoxyphenyl Modify P4 -> Heterocycle Result: Ki ~ 2nM, High Oral F% Path_Oral->Action_Oral

Figure 2: Decision tree for optimizing the this compound scaffold based on therapeutic goals.

References

  • Synthesis and SAR of benzamidine factor Xa inhibitors containing a vicinally-substituted heterocyclic core. Source: Bioorganic & Medicinal Chemistry Letters (2001).[1] Relevance: Establishes the baseline potency of benzamidine vs. amine P1 groups in piperidine scaffolds. URL:[Link]

  • Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors. Source: Journal of Medicinal Chemistry (2001).[1] Relevance: Detailed comparison of P1 ligands (aniline vs. benzamidine vs. neutral) and their effect on PK parameters. URL:[Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Source: Journal of Medicinal Chemistry (2005). Relevance: Illustrates the evolution from basic P1 groups to neutral groups in the development of Rivaroxaban. URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. Source: European Journal of Medicinal Chemistry (2025 Review). Relevance: Provides broader context on the piperidine-4-carboxamide scaffold versatility. URL:[Link]

Sources

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